1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile
Description
1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyrrolidine scaffold, an acetyl group, and a carbonitrile moiety. It has garnered attention as a potent dipeptidyl peptidase IV (DPP-IV) inhibitor, a therapeutic target for type 2 diabetes mellitus. The carbonitrile group is critical for covalent interaction with the catalytic serine residue of DPP-IV, while the acetyl group may modulate pharmacokinetic properties such as solubility and bioavailability .
Properties
CAS No. |
88585-95-9 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-acetyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonitrile |
InChI |
InChI=1S/C10H14N2O/c1-7(13)12-9(6-11)5-8-3-2-4-10(8)12/h8-10H,2-5H2,1H3 |
InChI Key |
HOMAUVZNVICFSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2CCCC2CC1C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure:
- Step 1 : Octahydrocyclopenta[b]pyrrole (1.0 equiv) is reacted with CSI (1.1 equiv) in toluene at ≤0°C.
- Step 2 : The intermediate is treated with DMF (2.0 equiv) to form a DMF·HCl complex, suppressing gaseous byproducts.
- Step 3 : Triethylamine (2.0 equiv) is added to precipitate triethylamine sulfonic acid salt, leaving the product in solution.
This method avoids aqueous extraction, simplifying isolation. The use of toluene as a solvent enhances solubility and facilitates subsequent distillation.
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Toluene | Maximizes product solubility |
| Temperature | ≤0°C | Minimizes side reactions |
| DMF Equivalents | 2.0 | Suppresses HCl/SO₃ emission |
| Base (Triethylamine) | 2.0 | Ensures complete salt precipitation |
Acetylation of the Pyrrole Amine Group
The acetyl group at the 1-position is introduced via nucleophilic acylation. Two approaches are prevalent:
Post-Cyanation Acetylation
After isolating the pyrrole-2-carbonitrile, the amine is acetylated using acetic anhydride in dichloromethane with catalytic DMAP. This method achieves >90% conversion but requires stringent moisture control.
In-Situ Protection Strategy
Alternatively, the amine is protected as an acetyl derivative before cyanation. This involves:
- Reacting octahydrocyclopenta[b]pyrrole with acetic anhydride.
- Proceeding with CSI-mediated cyanation.
While this reduces step count, competing reactions between CSI and the acetyl group can lower yields by 15–20%.
Solvent and Temperature Optimization
Critical parameters for maximizing yield and purity include:
Solvent Selection
Temperature Control
Maintaining temperatures ≤0°C during CSI addition prevents exothermic decomposition, a common issue in larger-scale syntheses.
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies:
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Barnett et al. (1980) | 58 | 85 | Limited |
| Patent US7399870B2 | 76 | 95 | High |
| Post-Cyanation Acetylation | 68 | 92 | Moderate |
The patent method outperforms prior art due to its exclusion of aqueous workup and efficient byproduct precipitation.
Chemical Reactions Analysis
1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes and functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Beta-Amino Pyrrole-2-Carbonitrile Derivatives
Compounds such as β-amino pyrrole-2-carbonitrile derivatives (e.g., Compounds 5 and 6 from ) exhibit superior DPP-IV inhibitory potency. For example:
- Compound 5 : IC₅₀ = 0.05 µM; oral bioavailability (F) = 53.2%
- Compound 6 : IC₅₀ = 0.01 µM (10-fold more potent than Compound 5) with high selectivity against related peptidases .
In contrast, 1-acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives (e.g., Compound 8l) show comparable potency (IC₅₀ = 0.05 µM) but similar bioavailability (F = 53.2%) . The bicyclic scaffold may confer improved metabolic stability over the monocyclic β-amino analogs, though further in vivo studies are required.
4-Fluoropyrrolidine-2-Carbonitrile Derivatives
Fluorination at the pyrrolidine ring (e.g., 4-fluoropyrrolidine-2-carbonitrile) enhances metabolic stability by reducing oxidative degradation. Computational QSAR models (R² = 0.912) predict that electronegative substituents like fluorine improve DPP-IV binding affinity . However, fluorinated analogs may exhibit higher synthetic complexity compared to the acetylated octahydrocyclopenta[b]pyrrole derivatives.
Pyrrolotriazine Derivatives
Pyrrolotriazines, synthesized from pyrrole-2-carbonitrile precursors via N-amination and cyclization, represent structurally distinct DPP-IV inhibitors (). While their IC₅₀ values are less well-documented, their tricyclic framework may enhance selectivity for DPP-IV over other proteases. However, the multi-step synthesis (e.g., oxime formation, cyclization) may limit scalability compared to the bicyclic octahydrocyclopenta[b]pyrrole derivatives .
Fused Pyrrole Derivatives
Nickel-catalyzed arylcyanation of homoallylic pyrrole-2-carbonitriles yields fused pyrrole derivatives with high enantiomeric excess (up to 97% ee) (). Although these compounds demonstrate synthetic versatility, their DPP-IV inhibitory activity remains underexplored, highlighting a gap in comparative pharmacological data .
Structural and Pharmacokinetic Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
